5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
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Overview
Description
5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound with the following structural formula:
C16H18BNO5
This compound belongs to the indole family and contains a nitro group (NO₂) and a boronic ester group. It has interesting properties and applications in various fields.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-nitroindole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The boronic ester group is introduced during this process.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group can undergo oxidation reactions.
Reduction: Reduction of the nitro group yields an amino group.
Substitution: The indole ring can undergo substitution reactions.
Borylation: Using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source.
Hydrogenation: To reduce the nitro group.
Substitution Reactions: Various electrophiles can be used to modify the indole ring.
Major Products:: The major products depend on the specific reaction conditions. For example, borylation leads to the formation of the boronic ester, while reduction produces the corresponding amino compound.
Scientific Research Applications
Chemistry::
Cross-Coupling Reactions: The boronic ester group allows for versatile cross-coupling reactions.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Probes: The compound can serve as a fluorescent probe.
Antibacterial Properties: Some derivatives exhibit antibacterial activity.
Materials Science: Used in the synthesis of functional materials.
Mechanism of Action
The exact mechanism of action depends on the specific application. For example, in drug development, it may interact with specific molecular targets or pathways.
Comparison with Similar Compounds
While 5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its boronic ester functionality, similar compounds include:
Properties
IUPAC Name |
5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)11-8-16-12-6-5-9(17(18)19)7-10(11)12/h5-8,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUEPMHZGNYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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